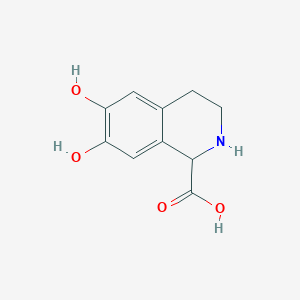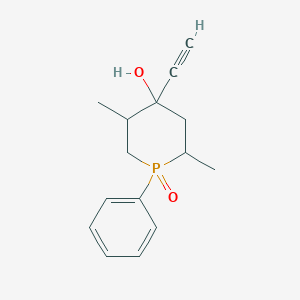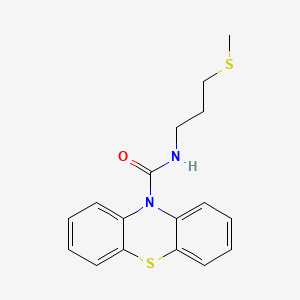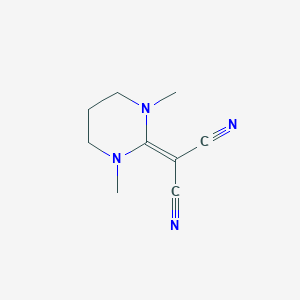
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- is a chemical compound with the molecular formula C6H12N2S. It is also known by other names such as 1,3-Dimethyltetrahydro-2(1H)-pyrimidinethione
Méthodes De Préparation
The synthesis of Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- involves several synthetic routes. One common method includes the cyclocondensation of 1,3-diketones with arylhydrazine hydrochlorides . The reaction conditions typically involve the use of solvents such as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and may require specific temperature and pressure settings to achieve optimal yields .
Analyse Des Réactions Chimiques
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoro-methanesulfonic acid anhydride and other strong oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- has a wide range of scientific research applications. In chemistry, it is used as a versatile solvent in the N-alkylation of chiral and O-alkylation of aldoses . It is also involved in the preparation of poly(aryl ethers) and serves as a polar aprotic organic solvent . In biology and medicine, this compound’s unique structure allows it to interact with various molecular targets, making it useful in drug development and other biomedical research . Industrially, it is used in the synthesis of various chemical products and materials .
Mécanisme D'action
The mechanism of action of Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with various biomolecules, influencing their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .
Comparaison Avec Des Composés Similaires
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- can be compared with similar compounds such as 1,3-Dimethyltetrahydro-2(1H)-pyrimidinethione and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone . These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- lies in its specific chemical properties and the range of applications it offers in various fields .
Propriétés
Numéro CAS |
55727-22-5 |
|---|---|
Formule moléculaire |
C9H12N4 |
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
2-(1,3-dimethyl-1,3-diazinan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C9H12N4/c1-12-4-3-5-13(2)9(12)8(6-10)7-11/h3-5H2,1-2H3 |
Clé InChI |
DVBADWDWLNBBKY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(C1=C(C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


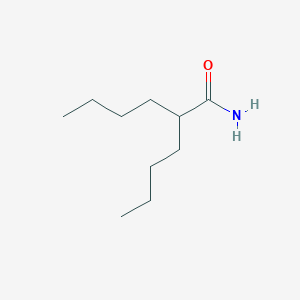
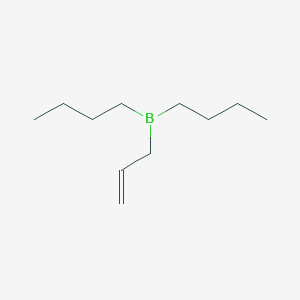
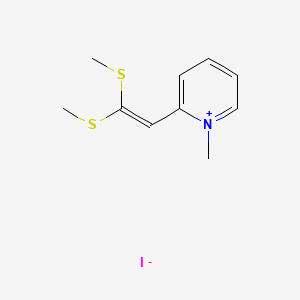
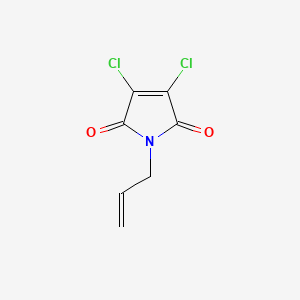
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)
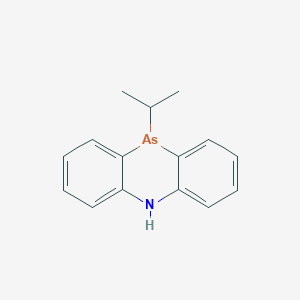
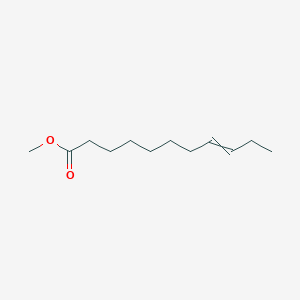

![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)
